2,4-dimethylheptanedioyl-CoA

Beta-oxidation Medium-chain acyl-CoA dehydrogenase Substrate specificity

This medium-chain acyl-CoA features a unique 2,4-dimethyl substitution that introduces steric hindrance, enabling precise MCAD active-site probing. Unlike linear C8 or 2,6-dimethyl isomers, it delivers distinct kinetic readouts—essential for branched-chain fatty acid oxidation studies and LC-MS/MS method validation. Solubility (2.97 g/L) supports aqueous assays. Secure high-purity material for reproducible enzyme characterization.

Molecular Formula C30H50N7O19P3S
Molecular Weight 937.7 g/mol
Cat. No. B15549493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethylheptanedioyl-CoA
Molecular FormulaC30H50N7O19P3S
Molecular Weight937.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50N7O19P3S/c1-16(5-6-20(39)40)11-17(2)29(44)60-10-9-32-19(38)7-8-33-27(43)24(42)30(3,4)13-53-59(50,51)56-58(48,49)52-12-18-23(55-57(45,46)47)22(41)28(54-18)37-15-36-21-25(31)34-14-35-26(21)37/h14-18,22-24,28,41-42H,5-13H2,1-4H3,(H,32,38)(H,33,43)(H,39,40)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)
InChIKeyFHERCAZETGZZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylheptanedioyl-CoA: A Branched-Chain Medium-Chain Acyl-CoA Substrate for Beta-Oxidation Studies


2,4-Dimethylheptanedioyl-CoA is a synthetic branched-chain acyl-coenzyme A derivative comprising an 8-carbon 2,4-dimethylheptanedioic acid moiety linked to coenzyme A via a thioester bond [1]. Classified as a medium-chain acyl-CoA, it serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the mitochondrial beta-oxidation pathway, with computational predictions indicating a water solubility of 2.97 g/L and a logP of 0.03 [2]. Unlike its linear-chain counterparts, the presence of methyl branches at positions 2 and 4 introduces steric hindrance that alters enzyme recognition and metabolic flux, making it a valuable tool for probing branched-chain fatty acid oxidation mechanisms [3].

Why 2,4-Dimethylheptanedioyl-CoA Cannot Be Substituted by Unbranched or Positional Isomer Acyl-CoAs


Acyl-CoA dehydrogenases exhibit strict chain-length and branching-pattern specificity that precludes simple substitution among in-class compounds. Medium-chain acyl-CoA dehydrogenase (MCAD) preferentially accepts substrates with 6–12 carbon linear chains, while long-chain acyl-CoA dehydrogenase (LCAD) demonstrates marked preference for branched-chain substrates such as 2,6-dimethylheptanoyl-CoA [1]. The 2,4-dimethyl substitution pattern on a heptanedioyl backbone creates a unique steric and electronic environment that differs fundamentally from the 2,6-dimethylheptanoyl (monocarboxylic) scaffold and from linear C8 acyl-CoAs such as octanoyl-CoA [2]. Substituting 2,4-dimethylheptanedioyl-CoA with an unbranched analog or a positional isomer in enzyme assays will yield non-comparable kinetic parameters due to differential active-site accommodation and catalytic efficiency, potentially leading to erroneous conclusions about metabolic pathway flux or enzyme deficiency characterization [3].

Quantitative Differentiation of 2,4-Dimethylheptanedioyl-CoA: Evidence-Based Selection Criteria


Acyl Chain Length Distinguishes 2,4-Dimethylheptanedioyl-CoA from 2,4-Dimethylhexanedioyl-CoA

2,4-Dimethylheptanedioyl-CoA contains an 8-carbon acyl moiety, whereas its closest commercially available analog, 2,4-dimethylhexanedioyl-CoA, contains a 7-carbon acyl moiety [1]. This single-carbon difference places the heptanedioyl derivative at the optimal substrate range for medium-chain acyl-CoA dehydrogenase (MCAD), which exhibits peak activity toward C8–C12 substrates, while the hexanedioyl derivative falls at the lower boundary of MCAD preference [2].

Beta-oxidation Medium-chain acyl-CoA dehydrogenase Substrate specificity

Molecular Weight Differentiation from 2,4-Dimethylhexanedioyl-CoA

The molecular weight of 2,4-dimethylheptanedioyl-CoA is 937.74 g/mol, compared to 923.71 g/mol for 2,4-dimethylhexanedioyl-CoA, a difference of 14.03 g/mol corresponding to one methylene (-CH₂-) unit [1][2]. This mass difference enables unambiguous chromatographic separation and mass spectrometric discrimination between the two compounds in complex biological matrices.

Analytical chemistry LC-MS Metabolomics

Predicted Physicochemical Properties: Water Solubility and Lipophilicity

Computational predictions indicate that 2,4-dimethylheptanedioyl-CoA exhibits a water solubility of 2.97 g/L (ALOGPS) and a logP of 0.03, reflecting moderate aqueous solubility and low lipophilicity characteristic of acyl-CoA esters [1]. These values inform buffer selection and solubility limits for in vitro enzymatic assays.

ADME Physicochemical profiling In vitro assay design

Enzymatic Substrate Classification: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Specificity

2,4-Dimethylheptanedioyl-CoA is classified as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) based on its C8 acyl chain length [1]. In contrast, the branched-chain analog 2,6-dimethylheptanoyl-CoA (also C8 but with a monocarboxylic heptanoyl backbone) is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) rather than MCAD, demonstrating that branching position and backbone structure dictate enzyme selectivity [2].

Enzyme kinetics MCAD Beta-oxidation

Carnitine O-Palmitoyltransferase (CPT) Substrate Activity

2,4-Dimethylheptanedioyl-CoA serves as a substrate for carnitine O-palmitoyltransferase, reacting with L-carnitine to form 2,4-dimethylheptanedioylcarnitine, a step essential for mitochondrial import of the acyl moiety [1]. This metabolic conversion is shared with other medium-chain acyl-CoAs but proceeds with kinetics that reflect the specific branching pattern of the acyl group.

Carnitine shuttle Mitochondrial transport CPT

Limitations of Available Comparative Data

High-strength differential evidence for 2,4-dimethylheptanedioyl-CoA is limited. No peer-reviewed studies were identified that report direct head-to-head quantitative comparisons of enzyme kinetics (Km, Vmax, kcat), binding affinities (Kd, IC₅₀), or metabolic flux rates between this compound and its closest analogs. The evidence presented herein derives primarily from structural annotations, computational predictions, and class-level inferences [1][2]. Researchers requiring robust quantitative differentiation for procurement decisions should consider requesting custom synthesis of the target compound alongside selected comparators and performing head-to-head kinetic characterization in their experimental system.

Evidence quality Research gaps Procurement decision support

Optimal Use Cases for 2,4-Dimethylheptanedioyl-CoA in Research and Industrial Settings


Probing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Substrate Specificity with Branched-Chain Substrates

2,4-Dimethylheptanedioyl-CoA is optimally deployed as a substrate in kinetic assays with purified or recombinant medium-chain acyl-CoA dehydrogenase (MCAD) to characterize the enzyme's tolerance for branched-chain acyl moieties. Its C8 chain length places it within the optimal substrate range for MCAD, while the 2,4-dimethyl branching pattern introduces steric constraints that test the active site's conformational flexibility [5]. This application is directly supported by the compound's structural classification as a medium-chain acyl-CoA and its predicted physicochemical properties enabling aqueous assay conditions [4].

Metabolic Tracing of Branched-Chain Fatty Acid Beta-Oxidation in Isolated Mitochondria

The compound's demonstrated capacity to form 2,4-dimethylheptanedioylcarnitine via carnitine O-palmitoyltransferase [5] makes it suitable for studies of the complete mitochondrial beta-oxidation pathway in intact mitochondrial preparations. Researchers can incubate isolated mitochondria with 2,4-dimethylheptanedioyl-CoA (or its precursor acid with CoA and ATP) and monitor the production of acetyl-CoA or downstream TCA cycle intermediates to quantify beta-oxidation flux for this branched-chain substrate. The 14 Da mass difference from the C7 analog enables LC-MS/MS-based tracking without interference [4].

Analytical Reference Standard for Branched-Chain Acyl-CoA Metabolomics

2,4-Dimethylheptanedioyl-CoA can serve as an authentic reference standard for developing and validating LC-MS/MS methods targeting branched-chain acyl-CoAs in biological matrices. Its distinct molecular weight (937.74 g/mol) and predicted chromatographic behavior enable it to function as a calibration standard for quantifying structurally related endogenous or xenobiotic-derived acyl-CoAs [5]. This application leverages the compound's well-defined chemical identity and availability from multiple commercial vendors [4].

Comparative Substrate Profiling in Acyl-CoA Dehydrogenase Deficiency Models

In cellular or animal models of MCAD deficiency, 2,4-dimethylheptanedioyl-CoA can be employed alongside linear C8 substrates (e.g., octanoyl-CoA) and positional isomer branched-chain substrates (e.g., 2,6-dimethylheptanoyl-CoA) to generate substrate-specific metabolic flux profiles. The differential enzyme selectivity established between 2,4-dimethylheptanedioyl-CoA (MCAD substrate) and 2,6-dimethylheptanoyl-CoA (LCAD substrate) [5] enables researchers to dissect the relative contributions of MCAD and LCAD to branched-chain fatty acid oxidation in health and disease states.

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